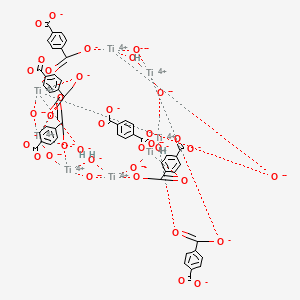
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(hidróxido)titanio(IV) tereftalato(2-) es un compuesto complejo que combina titanio, tereftalato y oxígeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Tetra(hidróxido)titanio(IV) tereftalato(2-) típicamente implica la reacción de isopropoxido de titanio con ácido tereftálico en presencia de un disolvente como la dimetilformamida (DMF). La reacción se lleva a cabo en condiciones solvotermales, típicamente a temperaturas que oscilan entre 120 °C y 180 °C durante varias horas. El producto resultante se lava y seca para obtener el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción manteniendo la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Tetra(hidróxido)titanio(IV) tereftalato(2-) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede participar en reacciones de oxidación, a menudo facilitadas por su componente de titanio.
Reducción: También puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.
Sustitución: La parte tereftalato puede sustituirse con otros ligandos orgánicos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y gas oxígeno. Las reacciones se llevan a cabo típicamente a temperaturas elevadas.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir dióxido de titanio, mientras que las reacciones de sustitución pueden producir una variedad de MOF modificados con diferentes ligandos orgánicos .
Aplicaciones Científicas De Investigación
Tetra(hidróxido)titanio(IV) tereftalato(2-) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador en diversas reacciones orgánicas, incluida la esterificación y la polimerización.
Biología: La estructura porosa del compuesto lo hace adecuado para sistemas de administración de fármacos y aplicaciones de biosensado.
Medicina: Se explora su potencial en la administración dirigida de fármacos y como componente en agentes de imagenología médica.
Mecanismo De Acción
El mecanismo de acción de Tetra(hidróxido)titanio(IV) tereftalato(2-) involucra su capacidad para interactuar con varios objetivos moleculares a través de sus componentes de titanio y tereftalato. El centro de titanio puede coordinarse con diferentes sustratos, facilitando las reacciones catalíticas. La parte tereftalato proporciona estabilidad estructural y puede interactuar con moléculas orgánicas, lo que mejora la reactividad y la funcionalidad general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Isopropoxido de titanio: Se utiliza en síntesis orgánica y ciencia de materiales.
Dióxido de titanio: Conocido por sus propiedades fotocatalíticas y utilizado en diversas aplicaciones industriales.
Tereftalato de circonio: Otro MOF con propiedades estructurales similares pero diferente reactividad y aplicaciones.
Unicidad
Tetra(hidróxido)titanio(IV) tereftalato(2-) destaca por su combinación única de titanio y tereftalato, lo que proporciona un equilibrio entre la actividad catalítica y la estabilidad estructural. Esto lo hace particularmente útil en aplicaciones que requieren alta reactividad y robustez .
Propiedades
Fórmula molecular |
C48H28O36Ti8 |
|---|---|
Peso molecular |
1563.6 g/mol |
Nombre IUPAC |
oxygen(2-);terephthalate;titanium(4+);tetrahydroxide |
InChI |
InChI=1S/6C8H6O4.4H2O.8O.8Ti/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;;;;;;;;;/q;;;;;;;;;;8*-2;8*+4/p-16 |
Clave InChI |
UOOFDWNDJVPECW-UHFFFAOYSA-A |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(T-4)-[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298965.png)
![(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)

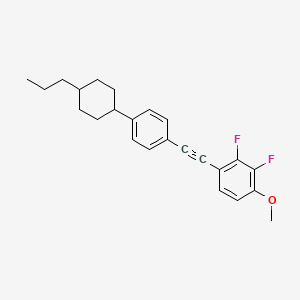

![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)
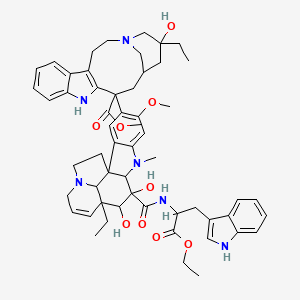
![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)
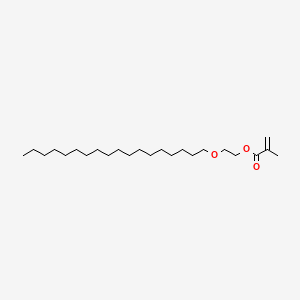
![2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid](/img/structure/B12299021.png)
![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)
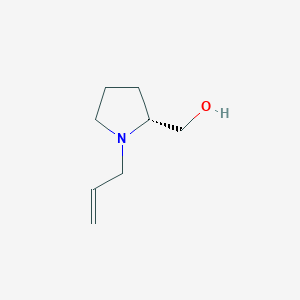

![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
